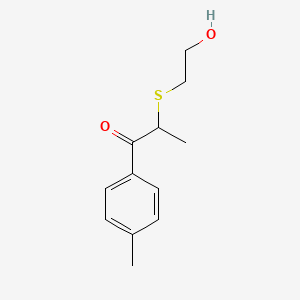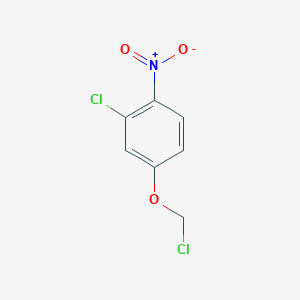
2-Chloro-4-(chloromethoxy)-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(chloromethoxy)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a chloromethoxy group (-OCH2Cl) attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-(chloromethoxy)-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 2-chloro-4-(chloromethoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the chlorination of 2-chloro-4-methoxy-1-nitrobenzene using thionyl chloride or phosphorus pentachloride under reflux conditions .
Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
2-Chloro-4-(chloromethoxy)-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, or using chemical reductants like tin(II) chloride and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(chloromethoxy)-1-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(chloromethoxy)-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and chloromethoxy groups can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-(chloromethoxy)-1-nitrobenzene can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenol: This compound has a similar structure but lacks the chloromethoxy group.
2-Chloro-5-nitrophenol: Another related compound, differing in the position of the nitro group.
4-Chloro-2-nitrophenol: This compound has the chloro and nitro groups in different positions on the benzene ring.
The presence of the chloromethoxy group in this compound imparts unique chemical properties, making it distinct from these similar compounds and expanding its range of applications.
Eigenschaften
Molekularformel |
C7H5Cl2NO3 |
|---|---|
Molekulargewicht |
222.02 g/mol |
IUPAC-Name |
2-chloro-4-(chloromethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO3/c8-4-13-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
InChI-Schlüssel |
CKWHAQFOUWYUFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCCl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


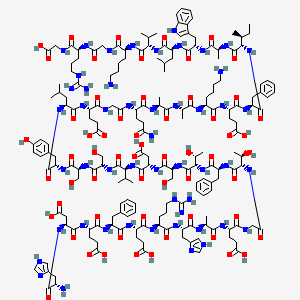
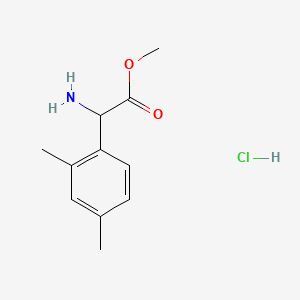
![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)
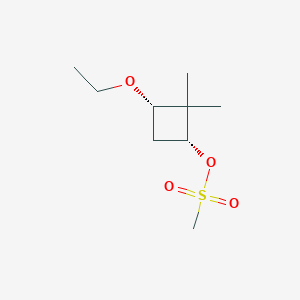

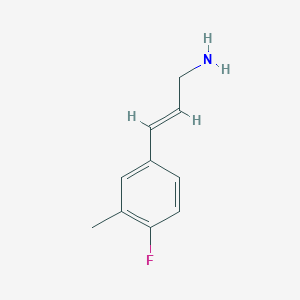

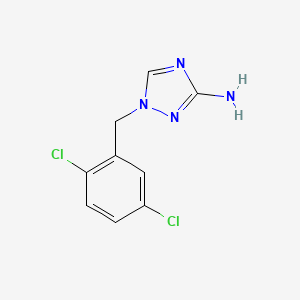

![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)

![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)
